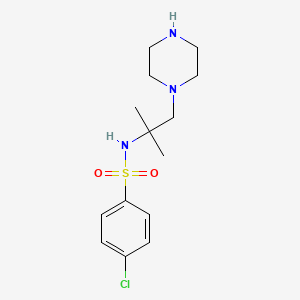
4-chloro-N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C14H21ClN2O2S. It is a white crystalline solid that is stable under standard conditions. This compound is primarily used as an intermediate in organic synthesis and has applications in the pharmaceutical industry due to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methyl-1-piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for addition of reagents and monitoring of reaction parameters is common to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase, which plays a role in regulating pH and ion balance in cells. By inhibiting this enzyme, the compound can disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-methylbenzenesulfonamide
- 4-chloro-N-(2-methylphenyl)benzenesulfonamide
- 4-chloro-N-(3-methoxypropyl)benzenesulfonamide
Uniqueness
4-chloro-N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide is unique due to the presence of the piperazine ring, which enhances its biological activity and makes it a valuable intermediate in the synthesis of pharmaceuticals. The combination of the sulfonamide group and the piperazine ring provides a versatile scaffold for the development of new drugs with improved efficacy and selectivity .
Propiedades
IUPAC Name |
4-chloro-N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2S/c1-14(2,11-18-9-7-16-8-10-18)17-21(19,20)13-5-3-12(15)4-6-13/h3-6,16-17H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDAIUAKJXSYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5643359.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B5643372.png)
![[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(3-chloro-5-methoxyphenyl)methanone](/img/structure/B5643375.png)
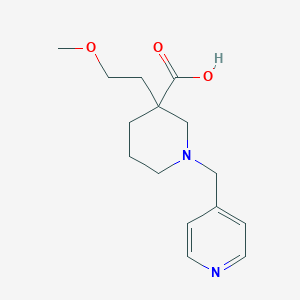
![1-[(2-nitrophenyl)methyl]azocane](/img/structure/B5643384.png)
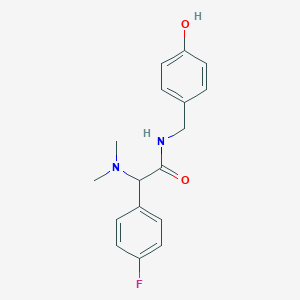
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5643397.png)
![N-{[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5643402.png)
![N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5643417.png)
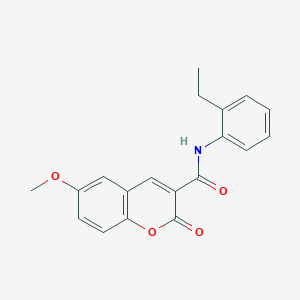
![(3-allyl-1-{[4-(methoxymethyl)-1-piperidinyl]sulfonyl}-3-piperidinyl)methanol](/img/structure/B5643434.png)
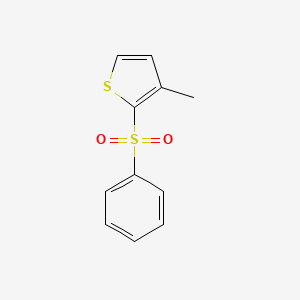
![N-[4-(PROPAN-2-YL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B5643454.png)
![3-[5-(3-cyclohexen-1-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5643455.png)
